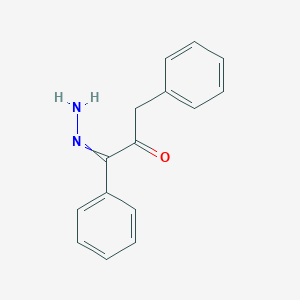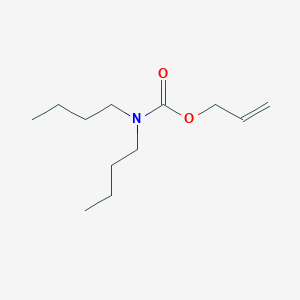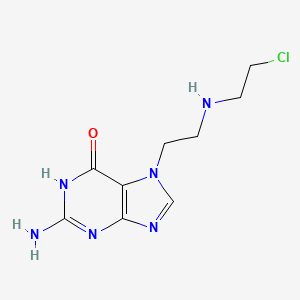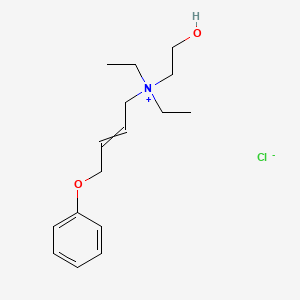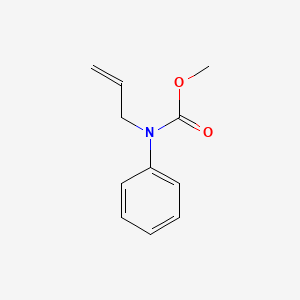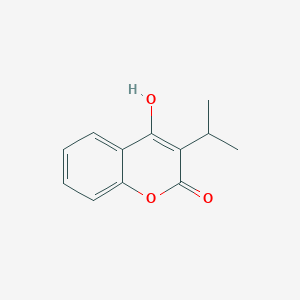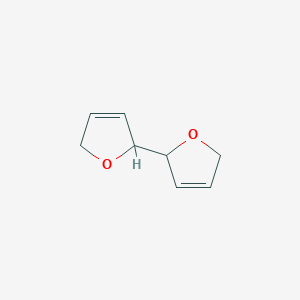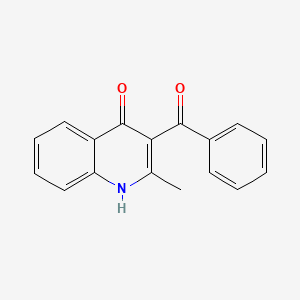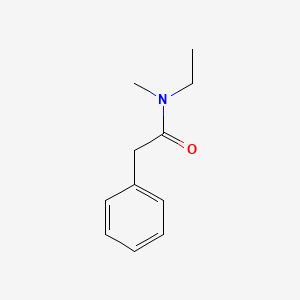![molecular formula C9H15NO3 B14334497 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one CAS No. 111752-09-1](/img/structure/B14334497.png)
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring attached to a dioxolane moiety via an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with a suitable dioxolane derivative. One common method includes the use of 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide as a key intermediate. This intermediate can be prepared by reacting 1,3-dioxolane with ethyl bromide in the presence of a zinc catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the dioxolane ring and prevent unwanted side reactions.
化学反应分析
Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl linker, where nucleophiles like alkoxides or amines can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varying functional groups.
科学研究应用
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. The pyrrolidinone ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways .
相似化合物的比较
1,3-Dioxanes: Similar to dioxolanes but with a six-membered ring.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative with different substituents.
(±)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A dioxolane compound with a hydroxyl group.
Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is unique due to the combination of the dioxolane and pyrrolidinone rings, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
属性
CAS 编号 |
111752-09-1 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c11-8-2-1-4-10(8)5-3-9-12-6-7-13-9/h9H,1-7H2 |
InChI 键 |
IQZXTXXVDLJYDO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CCC2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



